Planinin

Descripción general

Descripción

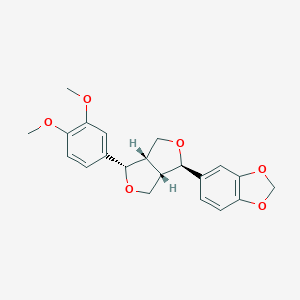

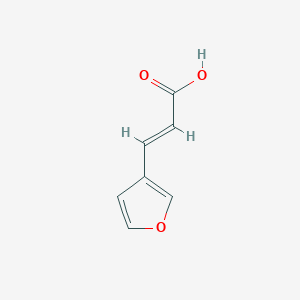

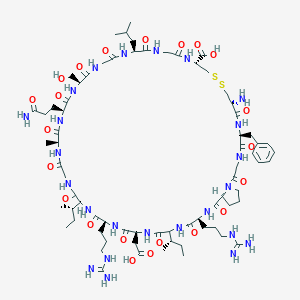

(+)-Fargesin is a lignan.

Fargesin is a natural product found in Aristolochia galeata, Aristolochia cymbifera, and other organisms with data available.

Aplicaciones Científicas De Investigación

Tratamiento de la enfermedad inflamatoria intestinal (EII)

Planinin se ha estudiado por su potencial para tratar la EII. La investigación indica que la administración oral de this compound puede reducir significativamente los síntomas en la colitis inducida químicamente en ratones al disminuir la infiltración inflamatoria, la actividad de mieloperoxidasa y la secreción del factor de necrosis tumoral alfa .

Manejo de la osteoartritis

Los estudios han demostrado que this compound puede mejorar la osteoartritis al reprogramar los macrófagos y disminuir la expresión de las vías MAPK y NF-κB. Esto sugiere su potencial para prevenir la degeneración del cartílago y la sinovitis, ofreciendo un nuevo enfoque para el tratamiento de la osteoartritis .

Condiciones alérgicas

This compound, derivado de Flos Magnoliae, se utiliza tradicionalmente en Asia para tratar condiciones alérgicas como rinitis, sinusitis y dolores de cabeza. Su eficacia en estas aplicaciones se atribuye a sus propiedades antiinflamatorias .

Investigación sobre el cáncer

En la investigación sobre el cáncer, this compound se ha investigado por su papel en la inhibición de la proliferación celular. Específicamente, se ha demostrado que afecta el ciclo celular en las células cancerosas, lo que indica una posible aplicación en las estrategias de tratamiento del cáncer .

Desarrollo de fármacos antiinflamatorios

Los efectos antiinflamatorios de this compound proporcionan una base para el desarrollo de nuevos fármacos antiinflamatorios. Su mecanismo de acción que implica la supresión de la señalización de NF-κB es un objetivo valioso para la investigación farmacéutica .

Mecanismo De Acción

Target of Action

Planinin, also known as Fargesin, is a bioactive lignan derived from Flos Magnoliae . It primarily targets the glucose transporter (GLUT)-4 in skeletal muscle cells , and also interacts with macrophages .

Mode of Action

Fargesin stimulates glucose consumption in L6 myotubes, a type of skeletal muscle cell, by enhancing GLUT-4 translocation to the cell surface . This process is blocked by wortmannin, a phosphatidylinositol-3 kinase (PI3 K) inhibitor . Fargesin also stimulates Akt phosphorylation, a key component in the insulin signaling pathway . In macrophages, Fargesin switches the polarized phenotypes from M1 to M2 subtypes .

Biochemical Pathways

Fargesin affects the PI3 K–Akt pathway, which is crucial for glucose uptake . It also influences the p38/ERK MAPK and p65/NF-κB signaling pathways, which are involved in inflammation and cellular stress responses .

Pharmacokinetics

Fargesin undergoes a moderate-to-extensive degree of hepatic metabolism . It generates three phase 1 metabolites, including fargesin catechol (M1) and O-desmethylfargesin (M2 and M3), and 11 phase 2 metabolites . The production of M1 from fargesin via O-demethylenation is catalyzed by CYP2C9, CYP3A4, CYP2C19, and CYP2C8 enzymes .

Result of Action

Fargesin increases basal glucose uptake and GLUT4 translocation in L6 myotubes by activating the PI3 K–Akt pathway . It also ameliorates osteoarthritis by downregulating MAPK and NF-κB pathways, leading to decreased M1 polarization and increased M2 polarization in synovial macrophages .

Action Environment

The action of Fargesin can be influenced by environmental factors such as oxidative stress. For instance, Fargesin has been shown to protect RAW 264.7 macrophage cells against cell death induced by hydrogen peroxide .

Propiedades

IUPAC Name |

5-[6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O6/c1-22-16-5-3-12(7-18(16)23-2)20-14-9-25-21(15(14)10-24-20)13-4-6-17-19(8-13)27-11-26-17/h3-8,14-15,20-21H,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOGQCSIVCQXBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (+)-Fargesin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038236 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

68296-27-5 | |

| Record name | (+)-Fargesin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038236 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

135 - 136 °C | |

| Record name | (+)-Fargesin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038236 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[3.2.1]octan-3-one](/img/structure/B48540.png)

![Bicyclo[2.2.1]hept-2-ene](/img/structure/B48542.png)

![Naphtho[2,3-k]fluoranthene](/img/structure/B48562.png)

![2-Cyclopentyl-1H-imidazo[4,5-B]pyridine](/img/structure/B48565.png)

![1,2-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B48566.png)

![1-Azabicyclo[3.2.0]heptane-2,7-dione](/img/structure/B48567.png)